molecular formula C8H7Br2NO B3156632 2-bromo-N-(3-bromophenyl)acetamide CAS No. 83276-95-3

2-bromo-N-(3-bromophenyl)acetamide

Cat. No.: B3156632
CAS No.: 83276-95-3
M. Wt: 292.95 g/mol
InChI Key: SJFXGCHSXQQAEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-bromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO It is a brominated derivative of acetamide, characterized by the presence of two bromine atoms attached to the phenyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(3-bromophenyl)acetamide can be synthesized through the bromination of N-(3-bromophenyl)acetamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2-Bromo-N-(3-bromophenyl)acetamide has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in research to investigate its effects on biological systems and potential therapeutic applications.

    Industrial Applications: The compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms and the acetamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)acetamide
  • N-(4-bromophenyl)acetamide
  • 2-Bromo-N-(4-bromophenyl)acetamide

Uniqueness

2-Bromo-N-(3-bromophenyl)acetamide is unique due to the specific positioning of the bromine atoms on the phenyl ring and the acetamide group. This positioning influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

2-bromo-N-(3-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFXGCHSXQQAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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